Trifluoroacetic acid

Description

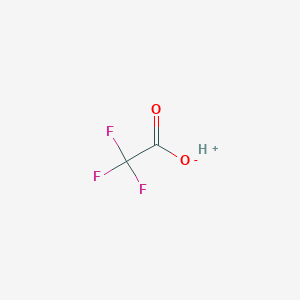

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2, Array | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041578 | |

| Record name | Trifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.531 at 20 °C, Relative density (water = 1): 1.5 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |

| Record name | Trifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless, fuming liquid; hygroscopic | |

CAS No. |

76-05-1 | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5R8Z4G708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15.4 °C, -15 °C | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIFLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the physical and chemical properties of trifluoroacetic acid?

An In-depth Technical Guide to Trifluoroacetic Acid (TFA)

Introduction

This compound (TFA), with the chemical formula CF₃COOH, is a synthetic organofluorine compound and the shortest-chain perfluorinated carboxylic acid (PFCA).[1][2] It is a structural analog of acetic acid where the three alpha-hydrogen atoms are replaced by fluorine atoms, a substitution that dramatically influences its chemical properties.[3][4] This substitution makes TFA a significantly stronger acid than acetic acid—by a factor of approximately 100,000—due to the strong electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the resulting trifluoroacetate (B77799) anion.[1][4] TFA is a colorless, volatile, and fuming liquid with a pungent odor similar to vinegar.[3][5] It is widely utilized in organic chemistry as a reagent, a solvent, and a catalyst, with prominent roles in peptide synthesis and chromatography.[2][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key reactions, and relevant experimental methodologies for its characterization.

Physical and Chemical Properties

This compound is a hygroscopic and corrosive liquid that is stable under normal conditions.[3][7] Its key physical and chemical characteristics are summarized in the tables below.

Quantitative Data Summary

The physical and chemical properties of this compound are detailed in the following table for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂HF₃O₂ or CF₃COOH |

| Molecular Weight | 114.02 g/mol |

| Appearance | Colorless, fuming liquid |

| Odor | Pungent, sharp, vinegar-like odor[3][5] |

| Density | 1.489 g/mL at 20 °C[3] |

| 1.535 g/mL at 25 °C[8] | |

| Melting Point | -15.4 °C[3] |

| Boiling Point | 72.4 °C at 760 mmHg[3][9] |

| pKa (Acid Dissociation Constant) | Contested, generally accepted between 0.2 and 0.5[1][10] |

| 0.03 ± 0.08 (determined by ¹⁹F-NMR)[11][12] | |

| Vapor Pressure | 97.5 - 107 mbar at 20-25 °C[9] |

| Vapor Density | 3.9 (air = 1)[9] |

| Refractive Index | n20/D 1.3 (lit.)[3] |

| pH | 1 (10 g/L aqueous solution) |

| Flash Point | Non-flammable[4] |

Solubility Profile

TFA's utility as a solvent is due to its miscibility with a wide range of substances.

| Solvent | Solubility |

| Water | Miscible in all proportions[5][9] |

| Organic Solvents | Miscible with methanol, ethanol, ether, acetone, benzene, carbon tetrachloride, and hexane[3][4][5] |

| Fluorinated Solvents | Completely miscible, including perfluorocarbons[6] |

| Polymers | Dissolves polyamides and polyesters[6] |

| Alkanes | Partially dissolves alkanes with more than six carbons[3] |

Chemical Reactivity and Key Reactions

The chemical behavior of TFA is dominated by its strong acidity and the stability of the trifluoromethyl group.

Acidity

Due to the powerful inductive effect of the three fluorine atoms, the carboxylate group is highly polarized, leading to easy dissociation of the proton.[1][10] This makes TFA a very strong organic acid with a pKa value generally cited between 0.2 and 0.5, and as low as 0.03 in recent NMR-based studies.[1][11] In aqueous solutions, it fully dissociates to form the trifluoroacetate anion.[1][2]

Role in Peptide Synthesis

A primary application of TFA is in solid-phase peptide synthesis (SPPS). It is used as a strong acid to cleave acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group from the N-terminus of amino acids, allowing for the subsequent formation of a peptide bond.[2][13] It is also a key component of cleavage cocktails used to release the synthesized peptide from the solid resin support.[14][15]

Caption: Workflow of Boc-protecting group cleavage using TFA in peptide synthesis.

A potential side reaction during SPPS is the trifluoroacetylation of free amino groups on the peptide chain, which can lead to termination.[16][17] This can occur when trifluoroacetoxymethyl groups, formed on the resin during TFA treatment, react with resin-bound amines.[16]

Decomposition Pathways

The thermal decomposition of this compound has been studied, revealing two primary low-energy pathways.[18]

-

Molecular Elimination: The elimination of difluorocarbene (CF₂) to form fluorocarbonylformic acid (FC(O)OH).

-

Carbon-Carbon Bond Fission: The cleavage of the C-C bond to form a trifluoromethyl radical (•CF₃) and a carboxyl radical (•C(O)OH).[18]

At higher temperatures (300–390°C), the major products include carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride (B91410).[19] Additionally, photocatalytic decomposition in water using a tungstic heteropolyacid catalyst has been shown to break down TFA into fluoride ions and carbon dioxide under mild conditions.[20][21]

Caption: Primary thermal decomposition pathways for this compound.

Synthesis of Derivatives

TFA is a precursor to several other important fluorinated compounds.[2] It reacts with dehydrating agents like phosphorus pentoxide to form trifluoroacetic anhydride, a powerful acylation agent.[22] It can also be used to produce esters and amides, although these derivatives are readily hydrolyzed.[22] The reaction of TFA with hydrogen peroxide yields peroxythis compound, a strong oxidizing agent.[6]

Experimental Protocols & Methodologies

Accurate determination of the physicochemical properties of TFA is critical for its application in research and industry.

Determination of pKa by ¹⁹F-NMR Spectroscopy

A robust method for determining the pKa of fluoro-organic acids like TFA is through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[11][23] This technique avoids issues related to sorption or micellization that can affect other methods.[23]

Methodology Outline:

-

Sample Preparation: A series of buffered solutions of TFA are prepared across a wide pH range. A low concentration of an organic co-solvent (e.g., methanol) may be used to ensure solubility, though minimizing its concentration is crucial as it can influence pKa values.[23]

-

NMR Acquisition: The ¹⁹F-NMR spectrum is acquired for each sample. The chemical shift (δ) of the fluorine nuclei in the CF₃ group is highly sensitive to the electronic environment.

-

Chemical Shift Perturbation: As the pH of the solution changes, the equilibrium between the protonated acid (CF₃COOH) and the deprotonated anion (CF₃COO⁻) shifts. This change in speciation causes a corresponding change in the observed ¹⁹F chemical shift.

-

Data Analysis: The observed chemical shift is plotted against the pH of the solution. The resulting titration curve is then fitted to a modified Henderson-Hasselbalch equation to solve for the pKa, which corresponds to the pH at the inflection point of the curve.[11]

This NMR-based method directly measures a chemical property (nuclear shielding) that reflects the electronic density changes upon deprotonation, providing a highly accurate pKa value.[23]

Determination of Boiling and Melting Points

Standard laboratory methods are used to determine the boiling and melting points.

-

Boiling Point: Determined by distillation at atmospheric pressure (760 mmHg), measuring the temperature at which the liquid and vapor phases are in equilibrium.[9]

-

Melting Point: Determined by slowly cooling a liquid sample until the first solid crystals appear or by slowly heating a solid sample until it completely melts, with the temperature recorded at the phase transition.[3]

Caption: Summary of the core physical and chemical properties of TFA.

Safety and Handling

This compound is a corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[5][24] It is toxic by ingestion, inhalation, and skin absorption.[13] Due to its volatility and corrosivity, it must be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton for high volumes), chemical splash goggles, a face shield, and a lab coat.[7][13] TFA is incompatible with strong bases, oxidizing agents, and certain metals.[3][7] Store in a cool, dry, well-ventilated area in a tightly closed, non-metal container.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 76-05-1 [chemicalbook.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Cas 76-05-1,this compound | lookchem [lookchem.com]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Toxicity and Physicochemical Properties of this compound | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and this compound by 19F‑NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Decomposition pathways for this compound, CF3C(O)OH - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 19. The thermal decomposition of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 22. This compound CAS#: 76-05-1 [m.chemicalbook.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. halocarbonlifesciences.com [halocarbonlifesciences.com]

Trifluoroacetic acid chemical formula and structure.

An In-depth Technical Guide to Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TFA) is a synthetic organofluorine compound with the chemical formula CF₃CO₂H.[1] It is a structural analog of acetic acid where the three alpha-hydrogens are replaced by fluorine atoms. This substitution has a profound effect on the compound's chemical properties, most notably increasing its acidity. TFA is a colorless, fuming liquid with a pungent, vinegar-like odor.[2][3] It is a strong acid that is widely used in organic synthesis, biochemistry, and analytical chemistry.[4][5] This guide provides a comprehensive overview of the chemical formula, structure, properties, applications, and experimental protocols related to this compound.

Chemical Formula and Structure

The chemical formula for this compound is CF₃CO₂H .[1][4][6] Its molecular weight is 114.02 g/mol .[5][6][7] The structure consists of a trifluoromethyl group (-CF₃) bonded to a carboxyl group (-COOH). The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which significantly increases the acidity of the carboxylic acid proton.[1]

Physicochemical Properties

This compound's unique properties, such as its strong acidity, volatility, and solubility in both organic solvents and water, make it a versatile reagent.[1][3]

| Property | Value | References |

| Molecular Formula | CF₃CO₂H | [1][4][6][7] |

| Molecular Weight | 114.02 g/mol | [5][6][7] |

| Appearance | Colorless, fuming liquid | [2][3] |

| Odor | Pungent, vinegar-like | [1][2][3] |

| Density | 1.489 g/mL at 20 °C | [6] |

| Melting Point | -15.4 °C | [2][6] |

| Boiling Point | 72.4 °C | [2][6] |

| pKa | 0.23 | [5][8] |

| Solubility | Miscible with water, ether, acetone, ethanol, benzene, carbon tetrachloride, and hexane. | [2][3] |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single peak corresponding to the acidic proton of the carboxyl group is observed. The chemical shift is solvent-dependent. |

| ¹³C NMR | Two distinct signals are expected: one for the carbonyl carbon and another for the trifluoromethyl carbon. |

| ¹⁹F NMR | A single resonance is typically observed for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, a C=O stretch, and strong C-F stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Applications in Research and Drug Development

This compound is a critical reagent in various scientific and industrial applications, particularly in the pharmaceutical sector.[9][10]

Peptide Synthesis

TFA is extensively used in solid-phase peptide synthesis (SPPS).[11] Its primary role is in the cleavage step, where it removes the synthesized peptide from the solid support resin.[11] It is also used to remove acid-labile protecting groups from amino acid side chains.[11]

Caption: Workflow for peptide cleavage from resin using TFA.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, TFA is commonly used as an ion-pairing agent in the mobile phase for the separation of peptides and proteins.[1][12][13] At a typical concentration of 0.1%, it improves peak shape and resolution by masking the residual silanol (B1196071) groups on the silica-based stationary phase and forming ion pairs with the analytes.[12][13]

Caption: Preparation of mobile phases with TFA for RP-HPLC.

Organic Synthesis

TFA's strong acidity and solvent properties make it a valuable reagent in various organic reactions. It is used as a catalyst for reactions such as esterification, acylation, and halogenation.[4] It is also employed for the removal of various protecting groups in complex molecule synthesis.[5]

Experimental Protocols

General Handling and Safety Precautions

This compound is a corrosive and toxic substance that requires careful handling.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for high-volume applications), safety goggles, and a lab coat.[14][15] In case of skin contact, immediately wash the affected area with copious amounts of water.[16] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[16]

Preparation of a 0.1% (v/v) TFA Solution for HPLC

-

Materials : High-purity water (HPLC grade), acetonitrile (B52724) (HPLC grade), and this compound (HPLC grade or better).

-

Procedure :

-

Measure 1 liter of high-purity water into a clean glass container.

-

Using a calibrated pipette, carefully add 1 mL of this compound to the water.

-

Mix the solution thoroughly.

-

For the organic mobile phase, add 1 mL of TFA to 1 liter of acetonitrile and mix well.

-

Degas both solutions before use in the HPLC system.

-

Protocol for Cleavage of a Peptide from a Solid Support

-

Materials : Peptide-bound resin, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), cold diethyl ether, centrifugation tubes.

-

Procedure :

-

Place the peptide-bound resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in the fields of chemistry and drug development. Its unique combination of strong acidity, volatility, and solubility makes it indispensable for a wide range of applications, from peptide synthesis to analytical chromatography. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 76-05-1 [chemicalbook.com]

- 4. testbook.com [testbook.com]

- 5. This compound (TFA) [commonorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. This compound [webbook.nist.gov]

- 8. quora.com [quora.com]

- 9. nbinno.com [nbinno.com]

- 10. Actylis - this compound - Catalyst - TSCA (USA) [solutions.actylis.com]

- 11. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 12. researchgate.net [researchgate.net]

- 13. Why is this compound (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. nj.gov [nj.gov]

- 16. amherst.edu [amherst.edu]

A Comprehensive Technical Guide to the Safe Handling of Trifluoroacetic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions and detailed protocols for the handling of trifluoroacetic acid (TFA) in a laboratory setting. This compound is a strong, corrosive organic acid widely used in synthetic chemistry, particularly in peptide synthesis and chromatography. Its hazardous nature necessitates strict adherence to safety procedures to minimize risks of exposure and injury. This document outlines the chemical and physical properties of TFA, personal protective equipment (PPE) recommendations, emergency procedures, and protocols for its use in common laboratory applications.

Understanding the Hazards of this compound

This compound is a colorless, fuming liquid with a sharp, pungent odor. It is significantly stronger than acetic acid and poses several hazards upon contact or inhalation.

Primary Hazards Include:

-

Severe Corrosivity: TFA can cause severe chemical burns to the skin, eyes, and mucous membranes.[1][2] These burns may have a delayed onset, with pain and tissue damage appearing hours after exposure.[1]

-

Respiratory Irritation: Inhalation of TFA vapors can severely irritate the respiratory tract, leading to coughing, shortness of breath, and potentially fatal pulmonary edema.[2]

-

Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin.[1]

-

Hygroscopic Nature: TFA readily absorbs moisture from the air, which can affect its concentration and reactivity.

-

Reactivity: It can react violently with strong bases, metals, and oxidizing agents.[3]

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the tables below.

Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂HF₃O₂ | [3][4] |

| Molecular Weight | 114.02 g/mol | [3][5] |

| Appearance | Colorless, fuming liquid | [3][6] |

| Odor | Sharp, pungent | [5][6] |

| Boiling Point | 72.4 °C (162.3 °F) | [3][5] |

| Melting Point | -15.4 °C (4.3 °F) | [3][5] |

| Density | 1.489 g/mL at 20 °C | [3][5] |

| Vapor Pressure | 97.5 - 107 mmHg at 20-25 °C | [7][8] |

| Vapor Density | 3.9 (air = 1) | [7] |

| pKa | 0.23 - 0.52 | [2][7] |

| Solubility in Water | Miscible | [3][5] |

| Flash Point | None | [7] |

Occupational Exposure Limits

There are currently no established occupational exposure limits for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[8][9][10] Despite the absence of formal limits, it is crucial to minimize exposure through engineering controls and appropriate personal protective equipment.

| Agency | Limit |

| OSHA (PEL) | Not Established |

| ACGIH (TLV) | Not Established |

| NIOSH (REL) | Not Established |

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to preventing exposure to this compound.

Glove Selection

The choice of gloves depends on the volume of TFA being handled and the duration of the task. For incidental or low-volume contact, nitrile gloves may be used, but they should be changed immediately upon any contact with TFA.[10] For handling larger volumes (>500 mL) or for prolonged tasks, heavy-duty gloves are required.[11]

| Glove Material | Recommendation | Breakthrough Time | References |

| Nitrile Rubber | Suitable for low-volume applications and incidental contact. Change immediately upon splash. | Poor resistance; breakthrough can occur in under one minute for thin gloves. | [11][12] |

| Butyl Rubber | Recommended for handling larger volumes and for extended contact. | > 480 minutes (for ≥0.5 mm thickness) | [13] |

| Viton™ | Recommended for handling larger volumes and for extended contact. | General "excellent" rating, specific breakthrough times not widely available. | [3][14] |

| Natural Rubber (Latex) | Not Recommended | Poor resistance. | [3] |

Note: Always consult the glove manufacturer's specific chemical resistance guide for detailed information on breakthrough times and degradation.

Eye and Face Protection

-

Chemical Splash Goggles: ANSI-approved chemical splash goggles are mandatory when handling any amount of TFA.[11]

-

Face Shield: A face shield worn over chemical splash goggles is required when handling larger volumes (>500 mL) or when there is a significant splash risk.[11]

Body and Respiratory Protection

-

Laboratory Coat: A properly fitting lab coat, fully buttoned, is required.

-

Chemical-Resistant Apron: For high-volume applications, a chemical-resistant apron should be worn over the lab coat.[11]

-

Full-Length Pants and Closed-Toed Shoes: These are mandatory at all times in the laboratory.

-

Respiratory Protection: All work with TFA must be conducted in a properly functioning chemical fume hood.[11] If work outside a fume hood is unavoidable, a full-face respirator with an appropriate acid gas cartridge may be necessary, and a respiratory protection analysis should be performed by Environmental Health & Safety (EHS).[11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of a TFA-related incident.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10] Seek immediate medical attention.[1]

-

Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Seek immediate medical attention.[4]

Experimental Protocols

All procedures involving this compound must be performed inside a certified chemical fume hood.

Protocol for TFA Cleavage in Solid-Phase Peptide Synthesis

This protocol outlines the general steps for cleaving a peptide from a solid-phase resin using a TFA-based cleavage cocktail.

Materials:

-

Peptide-resin (thoroughly dried)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Round-bottom flask or reaction vessel

-

Sintered glass funnel

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Dichloromethane (DCM) for washing

Procedure:

-

Preparation: Ensure the peptide-resin is completely dry. Place the dry resin in an appropriate reaction vessel inside a chemical fume hood.

-

Addition of Cleavage Cocktail: Add the pre-prepared TFA cleavage cocktail to the resin (a common ratio is 10-25 mL of cocktail per gram of resin).[15]

-

Reaction: Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours. The optimal time depends on the specific peptide sequence and protecting groups.

-

Filtration: Filter the reaction mixture through a sintered glass funnel to separate the resin from the TFA solution containing the cleaved peptide.

-

Resin Wash: Wash the resin 2-3 times with small volumes of fresh TFA to ensure complete recovery of the peptide. Combine these washes with the initial filtrate.

-

Peptide Precipitation: In a separate centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether supernatant.

-

Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual TFA and scavengers.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol for Preparing TFA-Containing HPLC Mobile Phase

This protocol describes the safe preparation of a standard 0.1% TFA mobile phase for reverse-phase HPLC.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

High-purity this compound (HPLC grade, preferably from ampules)

-

Graduated cylinders or volumetric flasks

-

Appropriate glass solvent bottles

Procedure:

-

Solvent Measurement: In a chemical fume hood, measure out the required volume of HPLC-grade water or acetonitrile into a designated glass solvent bottle. For a 1 L solution, this will be approximately 999 mL.

-

TFA Addition: Using a glass pipette or syringe, carefully measure 1.0 mL of TFA. Crucially, always add acid to the solvent, not the other way around, to avoid a potentially violent exothermic reaction. [11]

-

Mixing: Slowly add the 1.0 mL of TFA to the 999 mL of solvent while gently swirling the bottle to ensure thorough mixing.

-

Labeling: Clearly label the solvent bottle with the contents (e.g., "0.1% TFA in Water"), the date of preparation, and your initials.

-

Degassing: Degas the mobile phase using standard laboratory procedures (e.g., sonication, vacuum filtration, or helium sparging) before use in the HPLC system.

Storage and Waste Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store TFA in a cool, dry, well-ventilated area in a designated acid cabinet, away from incompatible materials such as bases, oxidizing agents, and metals.[11]

-

Ensure containers are tightly sealed to prevent the escape of corrosive vapors and the absorption of moisture.[11] Due to its high vapor pressure, TFA fumes can corrode labels and caps (B75204) of nearby bottles if not properly sealed.

-

Use secondary containment (e.g., a polyethylene (B3416737) tray) to contain any potential leaks.

Waste Disposal

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

-

Waste Collection: Collect all TFA-containing waste (liquid and solid) in a clearly labeled, compatible hazardous waste container. Do not pour TFA waste down the drain.[11]

-

Container Material: Use containers made of glass or compatible plastics. Avoid metal containers.[11] Note that TFA can attack some plastics over time; fluorinated polymers like PFA and FEP offer the best resistance.[5][7] Polypropylene and polyethylene have limited resistance, especially at elevated temperatures.[15][16]

-

Segregation: Keep TFA waste segregated from incompatible waste streams, particularly bases and oxidizing agents.

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

By adhering to the guidelines and protocols outlined in this document, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

- 1. perolousa.net [perolousa.net]

- 2. cipax.com [cipax.com]

- 3. uwyo.edu [uwyo.edu]

- 4. calpaclab.com [calpaclab.com]

- 5. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]

- 6. cdn.mscdirect.com [cdn.mscdirect.com]

- 7. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]

- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 9. hmcpolymers.com [hmcpolymers.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. research.usu.edu [research.usu.edu]

- 13. carlroth.com [carlroth.com]

- 14. scribd.com [scribd.com]

- 15. braskem.com.br [braskem.com.br]

- 16. prinsco.com [prinsco.com]

A Comprehensive Technical Guide to the Solubility of Trifluoroacetic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of trifluoroacetic acid (TFA), a crucial reagent and solvent in various scientific disciplines, including pharmaceutical development and organic synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of TFA's solubility profile.

Quantitative Solubility Data

This compound exhibits a high degree of solubility in a wide range of solvents, a property attributable to its polar nature and ability to act as both a hydrogen bond donor and acceptor. For many common solvents, TFA is not just soluble but completely miscible, meaning it can be mixed in any proportion without phase separation.

The table below summarizes the solubility of this compound in water and various organic solvents. The data is presented at standard temperature and pressure (STP) unless otherwise specified.

| Solvent Name | Chemical Formula | Solvent Type | Solubility of this compound | Temperature (°C) |

| Water | H₂O | Polar Protic | Miscible[1][2][3][4] | 20[5] |

| Methanol | CH₃OH | Polar Protic | Miscible[6] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[3][5][6] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[3][5][6] | Not Specified |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible | Not Specified |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[7] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[6] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible[3][5] | Not Specified |

| Benzene | C₆H₆ | Nonpolar | Miscible[3][5] | Not Specified |

| Toluene | C₇H₈ | Nonpolar | Miscible | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar | Miscible[3][5] | Not Specified |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Miscible[3][5] | Not Specified |

| Carbon Disulfide | CS₂ | Nonpolar | Partially Soluble[5] | Not Specified |

| Alkanes (>C6) | CₙH₂ₙ₊₂ | Nonpolar | Partially Soluble[5] | Not Specified |

Note on "Miscible" : For the majority of solvents listed, this compound is miscible, indicating that it is soluble in all proportions. The quantitative value for water is reported as 100 g/100mL at 20°C, which for a liquid is effectively miscible[5].

Experimental Protocols for Solubility Determination

While the high miscibility of TFA with many solvents often precludes the need for determining a specific solubility limit, the following outlines a general and robust experimental protocol for assessing the miscibility and, if applicable, the solubility of a liquid compound like TFA in a given solvent. This methodology is based on the widely accepted shake-flask method, followed by analytical quantification.

Objective

To determine the miscibility or quantitative solubility of this compound in a selected solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity grade)

-

Selected solvent (high purity grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (if necessary for phase separation)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer) or Gas Chromatography (GC) system

-

Vials for sample analysis

Experimental Workflow

The following diagram, generated using Graphviz, illustrates the experimental workflow for determining the solubility of TFA.

Caption: Experimental workflow for TFA solubility determination.

Detailed Procedure

-

Preparation of Mixtures :

-

Prepare a series of vials with a fixed, known volume of the solvent.

-

Add incrementally increasing, precisely weighed amounts of this compound to each vial.

-

Seal the vials to prevent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Visual observation of a single, clear phase in all proportions will indicate miscibility. If two phases are observed, proceed to the next steps.

-

-

Phase Separation :

-

If two phases are present after equilibration, cease agitation and allow the layers to separate.

-

If separation is slow or an emulsion has formed, centrifugation can be employed to facilitate the separation of the two liquid phases.

-

-

Sample Preparation for Analysis :

-

Carefully extract an aliquot from the solvent-rich phase (the supernatant if TFA is denser and settles, or the upper layer if it is less dense).

-

Dilute the aliquot with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis :

-

Analyze the diluted samples using a validated HPLC or GC method. A method for determining TFA concentration in aqueous and organic samples by HPLC has been described and can be adapted[7].

-

The analytical method should be specific for TFA and calibrated with standard solutions of known TFA concentrations.

-

-

Data Analysis :

-

From the analytical results, calculate the concentration of TFA in the original, undiluted solvent phase.

-

The highest concentration achieved in the solvent before phase separation occurs is the solubility of TFA in that solvent at the experimental temperature. If no phase separation is observed at any concentration, the two liquids are deemed miscible.

-

Logical Relationship of TFA Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its high polarity and capacity for hydrogen bonding lead to its miscibility with polar solvents. However, its fluorinated alkyl chain also imparts some nonpolar character, allowing for miscibility with a range of nonpolar organic solvents.

The following Graphviz diagram illustrates the logical relationship of TFA's solubility characteristics.

Caption: TFA solubility relationships with solvent polarity.

This guide provides a foundational understanding of the solubility of this compound, which is critical for its effective use in research and development. The extensive miscibility of TFA with a wide array of both polar and nonpolar solvents underscores its versatility as a solvent and reagent. For applications requiring precise knowledge of solubility limits, particularly with less common or complex solvent systems, the experimental protocol outlined herein provides a reliable framework for determination.

References

- 1. This compound Solvent Properties [macro.lsu.edu]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Cas 76-05-1,this compound | lookchem [lookchem.com]

- 4. This compound, BIO-REFINED, 100 ML | Labscoop [labscoop.com]

- 5. This compound | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpbs.com [ijpbs.com]

Trifluoroacetic Acid: A Versatile Tool in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA), a structurally simple yet powerful organofluorine compound, has established itself as an indispensable reagent in the arsenal (B13267) of organic chemists. Its unique combination of strong acidity (pKa of 0.23), high volatility (boiling point of 72.4 °C), and excellent solvating properties for many organic molecules makes it a versatile tool for a wide array of chemical transformations.[1][2][3] This technical guide provides a comprehensive overview of the most common and critical applications of TFA in organic synthesis, with a focus on its roles in peptide chemistry, as a deprotecting agent, and as a catalyst for carbon-carbon bond formation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development.

Peptide Synthesis: The Final Cleavage Step

In solid-phase peptide synthesis (SPPS), TFA is the quintessential reagent for the final and critical step: the cleavage of the synthesized peptide from the solid support and the concomitant removal of acid-labile side-chain protecting groups.[4][5] The strong acidity of TFA is sufficient to break the ester linkage anchoring the peptide to the resin and to deprotect various functional groups on the amino acid side chains.

To prevent side reactions with reactive amino acid residues such as cysteine, methionine, and tryptophan, a "cleavage cocktail" containing TFA and various scavengers is employed.[5][6] These scavengers are crucial for trapping the reactive cationic species generated during the deprotection process.

Common Peptide Cleavage Cocktails and Conditions

The composition of the cleavage cocktail is tailored to the specific amino acid sequence of the peptide. Below is a table summarizing common cleavage cocktails and their typical reaction conditions.

| Cleavage Cocktail Composition (v/v/v) | Target Residues & Purpose of Scavengers | Typical Reaction Time (hours) | Peptide Recovery Yield (%) | Reference |

| TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | Standard cleavage; TIS scavenges carbocations. | 1 - 2 | > 90 | [5] |

| TFA / TIS / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (90:5:3:2) | For peptides containing Arg(Pbf), Cys(Trt), Met; Thioanisole and EDT are soft nucleophiles that protect against re-attachment of protecting groups. | 2 - 4 | 85 - 95 | [6] |

| TFA / Dichloromethane (B109758) (DCM) (1:1) | For peptides with acid-sensitive linkers or protecting groups. | 1 - 2 | Variable | [6] |

Experimental Protocol: Standard Peptide Cleavage

This protocol describes a standard procedure for cleaving a peptide from a solid support using a TFA/TIS/H₂O cocktail.

Materials:

-

Peptide-bound resin

-

This compound (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Nitrogen line

-

Centrifuge

Procedure:

-

Place the peptide-bound resin (e.g., 100 mg) in a reaction vessel.

-

Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 volumetric ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

-

Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 1-2 hours. A color change to deep yellow or orange may be observed if trityl-based protecting groups are present.[6]

-

After the reaction is complete, filter the cleavage mixture into a collection tube.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[7] TFA is a highly effective reagent for the deprotection of Boc-protected amines, offering clean and rapid conversion.[2][8]

The deprotection can be carried out using neat TFA or, more commonly, a solution of TFA in a solvent such as dichloromethane (DCM).[8][9] The choice of conditions depends on the sensitivity of the substrate to strong acid.

Quantitative Data on Boc Deprotection

| Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Boc-protected amine | 25% TFA in DCM, room temperature | 2 hours | >95 (crude) | [8] |

| Boc-D-4-aminomethylphe(Boc)-OH | 10 eq. TFA in DCM, 0 °C to room temperature | 1-2 hours | >90 | [9] |

| N-Boc amine | Neat TFA, room temperature | 2 hours | Not specified | [8] |

Experimental Protocol: Boc Deprotection of an Amine

This protocol provides a general procedure for the removal of a Boc protecting group from an amine using TFA in DCM.

Materials:

-

Boc-protected amine

-

This compound (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

-

To the stirred solution, add TFA (5-10 equivalents). For substrates sensitive to strong acid, the reaction can be cooled to 0 °C before the addition of TFA.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (B1210297) and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.

References

- 1. d-nb.info [d-nb.info]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intramolecular Friedel–Crafts Reaction with this compound: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biomedres.us [biomedres.us]

- 9. chemijournal.com [chemijournal.com]

Trifluoroacetic Acid: A Versatile Precursor for the Synthesis of Fluorinated Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The unique physicochemical properties imparted by the CF₃ group, such as increased metabolic stability, enhanced membrane permeability, and altered acidity, make it a highly sought-after moiety in drug design.[2] Trifluoroacetic acid (TFA) and its derivatives have emerged as cost-effective, stable, and readily available precursors for the introduction of the trifluoromethyl group, offering a significant advantage over many traditional trifluoromethylating reagents.[3][4] This technical guide provides a comprehensive overview of the key synthetic methodologies utilizing TFA as a precursor for the synthesis of fluorinated compounds, with a focus on photocatalytic, electrochemical, and silver-catalyzed trifluoromethylation reactions.

Generation of the Trifluoromethyl Radical from this compound

The utility of this compound as a trifluoromethylating agent hinges on the generation of the trifluoromethyl radical (•CF₃) via decarboxylation.[3] Due to the high oxidation potential of the trifluoroacetate (B77799) anion, this process typically requires energetic input in the form of light, electricity, or a potent oxidant.[5] The general pathway involves the formation of a trifluoroacetate radical, which then rapidly loses carbon dioxide to yield the desired trifluoromethyl radical.

Photocatalytic Trifluoromethylation

Visible-light photocatalysis has emerged as a powerful and mild method for the generation of trifluoromethyl radicals from TFA and its derivatives.[3] These methods typically rely on a photocatalyst that, upon excitation with light, can initiate a single-electron transfer (SET) or participate in a ligand-to-metal charge transfer (LMCT) process to promote the decarboxylation of trifluoroacetate.[3]

Mechanism of Photocatalytic Trifluoromethylation

Single-Electron Transfer (SET) Pathway: In a typical SET mechanism, an excited photocatalyst ([PC]*) can either be reductively or oxidatively quenched. In the context of TFA, oxidative quenching of the excited photocatalyst by a suitable electron acceptor can generate a potent oxidant capable of oxidizing the trifluoroacetate anion to the trifluoroacetate radical, which then undergoes decarboxylation.[3] Alternatively, direct oxidation of the trifluoroacetate by the excited photocatalyst can occur.

Ligand-to-Metal Charge Transfer (LMCT) Pathway: In the LMCT pathway, a metal-trifluoroacetate complex is formed. Upon absorption of light, an electron is transferred from the trifluoroacetate ligand to the metal center, leading to the homolytic cleavage of the metal-oxygen bond and the formation of the trifluoroacetate radical.[3][6][7]

Experimental Protocol: Ru(bpy)₃Cl₂-Catalyzed Trifluoromethylation of Arenes[4]

A representative procedure for the photocatalytic trifluoromethylation of arenes using Ru(bpy)₃Cl₂ as the photocatalyst is as follows:

-

To an oven-dried vial is added the (hetero)arene (0.5 mmol, 1.0 equiv), Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%), and a diaryl sulfoxide (B87167) (1.0 mmol, 2.0 equiv).

-

The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).

-

This compound (1.0 mmol, 2.0 equiv) and dichloroethane (DCE, 10 mL) are added via syringe.

-

The reaction mixture is then irradiated with a 427 nm blue LED light source at room temperature for 48 hours with vigorous stirring.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Substrate Scope and Yields

The photocatalytic trifluoromethylation of (hetero)arenes using TFA and its derivatives generally provides moderate to good yields for a variety of substrates.

| Substrate | Catalyst System | Conditions | Yield (%) | Reference |

| Mesitylene | Ru(bpy)₃Cl₂ / (4-ClPh)₂SO | TFA, DCE, 427 nm LED, 48 h | 75 | [4] |

| 1,3,5-Trimethoxybenzene | Ru(bpy)₃Cl₂ / (4-ClPh)₂SO | TFA, DCE, 427 nm LED, 48 h | 82 | [4] |

| Anisole | Ru(bpy)₃Cl₂ / (4-ClPh)₂SO | TFA, DCE, 427 nm LED, 48 h | 55 | [4] |

| Caffeine | Fe(OTf)₂ / 4,4'-dimethoxy-2,2'-bipyridine | CF₃CO₂Na, K₂S₂O₈, MeCN, 405 nm LED, 48 h | 68 | [8] |

| Indole | Fe(OTf)₂ / 4,4'-dimethoxy-2,2'-bipyridine | CF₃CO₂Na, K₂S₂O₈, MeCN, 405 nm LED, 48 h | 72 | [8] |

Electrochemical Trifluoromethylation

Electrochemical methods offer a direct and oxidant-free approach to generate trifluoromethyl radicals from this compound through anodic oxidation.[1][9] This technique allows for precise control over the reaction conditions and can often be performed at room temperature.

Mechanism of Electrochemical Trifluoromethylation

In a typical electrochemical setup, trifluoroacetate anions are oxidized at the anode to generate trifluoroacetate radicals. These radicals then undergo rapid decarboxylation to form trifluoromethyl radicals, which can then react with a substrate present in the electrolyte solution. The choice of electrode material and solvent system is crucial for the efficiency and selectivity of the reaction.

Experimental Protocol: Electrophotochemical Trifluoromethylation of Arenes[1][10]

A procedure for the electrophotochemical trifluoromethylation of arenes is as follows:

-

An undivided electrochemical cell is equipped with a graphite (B72142) anode and a platinum cathode.

-

The (hetero)arene (0.5 mmol, 1.0 equiv), this compound (2.0 equiv), and a supporting electrolyte such as n-Bu₄NBF₄ are dissolved in acetonitrile (B52724) (CH₃CN).

-

The reaction is carried out under an argon atmosphere at room temperature.

-

A constant current of 5 mA is applied to the cell while being irradiated with a 390 nm LED light source.

-

After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.

Substrate Scope and Yields

Electrochemical trifluoromethylation has been successfully applied to a range of (hetero)arenes, with moderate to good yields.

| Substrate | Electrode System | Conditions | Yield (%) | Reference |

| 1,3-Dimethoxybenzene | Graphite anode, Pt cathode | TFA, n-Bu₄NBF₄, MeCN, 5 mA, 390 nm LED | 78 | [1][10] |

| Naphthalene | Graphite anode, Pt cathode | TFA, n-Bu₄NBF₄, MeCN, 5 mA, 390 nm LED | 65 | [1][10] |

| Caffeine | Graphite anode, Pt cathode | TFA, n-Bu₄NBF₄, MeCN, 5 mA, 390 nm LED | 58 | [1][10] |

| Thiophene | Graphite anode, Pt cathode | TFA, n-Bu₄NBF₄, MeCN, 5 mA, 390 nm LED | 52 | [1][10] |

Silver-Catalyzed Trifluoromethylation

Silver salts have been shown to effectively catalyze the C-H trifluoromethylation of arenes using this compound as the trifluoromethyl source.[11][12] These reactions typically require an oxidant to generate the active silver species.

Mechanism of Silver-Catalyzed Trifluoromethylation

The proposed mechanism involves the oxidation of Ag(I) to a higher-valent silver species, such as Ag(II) or Ag(III), by an oxidant like potassium persulfate (K₂S₂O₈). This highly oxidizing silver species then abstracts an electron from the trifluoroacetate anion to generate the trifluoroacetate radical, which subsequently decarboxylates to form the trifluoromethyl radical. The trifluoromethyl radical then adds to the arene, and a subsequent oxidation and deprotonation step yields the trifluoromethylated product.

References

- 1. Electrophotochemical Trifluoromethylation of Arenes - ChemistryViews [chemistryviews.org]

- 2. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in photocatalytic research on decarboxylative trifluoromethylation of this compound and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Photocatalytic fluoroalkylation by ligand-to-metal charge transfer [frontiersin.org]

- 7. Electrophotocatalytic perfluoroalkylation by LMCT excitation of Ag(II) perfluoroalkyl carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of this compound and derivatives [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Silver-catalyzed C-H trifluoromethylation of arenes using this compound as the trifluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Hazards and toxicity of trifluoroacetic acid exposure.